
Mdz-glucuronide
Descripción general
Descripción
Mdz-glucuronide, also known as midazolam N-glucuronide, is a metabolite of midazolam, a benzodiazepine used primarily as a sedative and anxiolytic. This compound is formed through the process of glucuronidation, where midazolam is conjugated with glucuronic acid. This metabolic pathway is significant as it aids in the elimination of midazolam from the body, primarily through urinary excretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mdz-glucuronide involves the incubation of midazolam with human liver microsomes supplemented with uridine 5’-diphospho-glucuronic acid (UDPGA). The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A4 . The reaction conditions typically include a temperature of 37°C and a pH of around 7.4. The reaction mixture is often kept on ice initially to allow for the formation of pores in the microsomal membrane before the addition of midazolam .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors containing human liver microsomes or recombinant UGT enzymes. The reaction conditions are optimized for maximum yield, including controlled temperature, pH, and substrate concentrations. The product is then isolated using solid-phase extraction and purified through techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Structural Elucidation of MDZ-Glucuronide
Reaction Site :
-
Conjugation occurs on the α-nitrogen of the imidazole ring via UGT1A4-mediated N-glucuronidation .
-
NMR spectroscopy (1H-13C gHMBC) confirmed correlations between the glucuronic acid's anomeric proton and carbons 8/11 in MDZ's imidazole ring .
Spectral Data :
Proton/Carbon | MDZ Chemical Shift (ppm) | MDZG Chemical Shift (ppm) |
---|---|---|
Imidazole C8 | 145 | 145 |
Imidazole C11 | 140 | 140 |
Glucuronide H2 | N/A | 5.7 (dd) |
Source: Proton and carbon NMR shifts confirming the N-glucuronide structure .
Enzyme Kinetics and Catalytic Behavior
UGT1A4-Specific Activity :
Parameter | HLM | Recombinant UGT1A4 |
---|---|---|
Km (µM) | 46 | 64 |
Vmax (pmol/min/mg) | 445 | 427 |
Ki (µM) | 58 | 79 |
Comparative Glucuronidation Pathways :
In Vitro vs. In Vivo Metabolic Fate
In Vitro Findings :
-
Microsomal Incubations : MDZG forms at 502 Da (MH<sup>+</sup>) with retention time 6.13 min .
-
Recombinant Systems : UGT1A4 exclusively catalyzes MDZ N-glucuronidation (no activity in UGT1A1, 1A3, or 2B7) .
In Vivo Quantification :
-
Urinary excretion accounts for 1–2% of administered MDZ dose .
-
Pharmacokinetic modeling (Simcyp™) predicts increased UGT1A4 contribution during CYP3A inhibition .
Mechanistic Insights into N-Glucuronidation
-
Steric Accessibility : The α-nitrogen of MDZ’s imidazole ring is less sterically hindered, favoring UGT1A4 binding .
-
Electrophilic Trapping : Unlike acyl glucuronides, MDZG does not form Schiff base adducts, reducing covalent binding risks .
Analytical Methods for Detection
Chromatography :
Mass Spectrometry :
Clinical and Pharmacological Implications
-
Renal Impairment : Elevated 1′-OH-MDZ glucuronide levels observed due to reduced renal clearance .
-
Drug-Drug Interactions : UGT1A4 induction/inhibition may alter MDZ clearance under CYP3A-inhibited conditions .
This synthesis underscores MDZG's role as a UGT1A4 probe and its utility in studying atypical glucuronidation kinetics.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Drug Metabolism
Mdz-glucuronide is primarily utilized as a marker for studying the metabolism of midazolam. It serves as an important indicator for the activity of UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A4, which is responsible for its formation. The following points summarize its applications in pharmacokinetics:
- Metabolic Pathway Investigation : this compound is involved in the N-glucuronidation pathway of midazolam, which has been confirmed through both in vitro and in vivo studies. In human liver microsomes, this compound accounted for approximately 1-2% of the administered dose of midazolam .
- Enzyme Activity Assessment : The compound is used to evaluate the activity of UGT enzymes under various conditions, including drug-drug interactions. For instance, studies have shown that the presence of CYP3A4 inhibitors can alter the metabolic clearance of midazolam, with this compound potentially compensating for reduced clearance rates .
Clinical Implications
This compound's role extends into clinical settings where it aids in understanding patient responses to midazolam administration:
- Renal Impairment Studies : Elevated levels of this compound have been observed in patients with renal impairment receiving midazolam, indicating altered metabolism and clearance rates .
- CYP3A4 Probe Substrate : Midazolam is often used as a probe substrate for assessing CYP3A4 activity due to its extensive metabolism. The identification and quantification of this compound provide insights into the overall metabolic profile of midazolam in different populations .
Research Methodologies
The methodologies employed to study this compound include:
- In Vitro Studies : Various studies utilize human liver microsomes and recombinant UGT enzymes to assess the formation kinetics of this compound. Kinetic parameters such as and have been determined, indicating the efficiency of enzyme-mediated glucuronidation .
Parameter | Value (HLM) | Value (rUGT1A4) |
---|---|---|
46 µM | 64 µM | |
445 pmol/min/mg | 427 pmol/min/mg |
- In Vivo Studies : Urinary excretion studies have quantified this compound levels post-administration of midazolam, providing real-world data on its metabolic fate .
Case Studies
Several case studies highlight the significance of this compound:
- Drug Interaction Studies : Research has demonstrated that co-administration of ketoconazole (a CYP3A4 inhibitor) alters midazolam metabolism but may enhance this compound formation, suggesting a compensatory mechanism that warrants further investigation .
- Hepatic Microphysiological Systems : Recent advancements in liver microphysiological systems have allowed for sustained metabolism studies of midazolam to this compound over extended periods, showcasing its potential for drug testing and development .
Mecanismo De Acción
The mechanism of action of Mdz-glucuronide involves its formation through the conjugation of midazolam with glucuronic acid. This process is catalyzed by UGT enzymes, primarily UGT1A4 . The glucuronidation of midazolam enhances its solubility and facilitates its excretion from the body. The molecular targets involved in this process include the active sites of UGT enzymes, where the conjugation reaction occurs .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Mdz-glucuronide include other glucuronidated metabolites of midazolam, such as 1’-hydroxymidazolam glucuronide and 4-hydroxymidazolam glucuronide . These compounds are also formed through the process of glucuronidation and share similar metabolic pathways.
Uniqueness: This compound is unique in its specific formation through the N-glucuronidation of midazolam, catalyzed by UGT1A4 . This distinguishes it from other glucuronidated metabolites of midazolam, which may involve different UGT enzymes and conjugation sites. The study of this compound provides valuable insights into the metabolism and pharmacokinetics of midazolam, contributing to the development of safer and more effective therapeutic strategies .
Actividad Biológica
Mdz-glucuronide, a significant metabolite of midazolam (MDZ), plays a crucial role in the pharmacokinetics and pharmacodynamics of this widely used benzodiazepine. Understanding its biological activity involves exploring its formation, metabolic pathways, and implications for clinical use.
Overview of Midazolam Metabolism
Midazolam is primarily metabolized in the liver through cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of several metabolites, including 1-hydroxymidazolam (1-OH-MDZ) and 4-hydroxymidazolam (4-OH-MDZ). These phase I metabolites are further conjugated to form glucuronides, such as 1-OH-MDZ-glucuronide and this compound .
Formation of this compound
The formation of this compound occurs via N-glucuronidation, primarily mediated by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4). This enzyme preferentially conjugates nucleophilic nitrogens over oxygens, making it particularly effective in glucuronidating MDZ and its hydroxylated metabolites .
Key Points on this compound Formation:
- Enzyme Involvement : UGT1A4 is responsible for the direct N-glucuronidation of MDZ.
- Metabolic Pathway : Following hydroxylation, MDZ undergoes glucuronidation, resulting in this compound which is subsequently excreted via renal pathways .
Pharmacokinetics of this compound
This compound exhibits distinct pharmacokinetic properties. Studies have shown that it constitutes a significant portion of MDZ's total plasma concentration. For instance, in a study examining the distribution and elimination kinetics of MDZ and its metabolites, this compound was found to account for approximately 98% of the total concentration at various time points post-administration .
Parameter | Value |
---|---|
Bioavailability (oral) | Low (F = 0.023) |
Peak Concentration Time | Varies with administration route |
Elimination Route | Primarily renal |
Biological Activity and Clinical Implications
The biological activity of this compound is characterized by its low pharmacological potency compared to parent compounds. Although it is a major metabolite, its sedative effects are minimal due to a significantly lower potency than MDZ itself .
Clinical Relevance:
- Sedation and Anesthesia : Understanding the role of this compound is essential for optimizing dosing regimens in clinical settings, especially for patients with renal impairment where glucuronide levels may be elevated .
- Drug Interactions : The presence of this compound can influence the pharmacokinetics of other drugs metabolized by UGT enzymes, necessitating careful monitoring during polypharmacy situations .
Case Studies and Research Findings
Several studies have explored the clinical implications of this compound:
- Renal Impairment Study : Elevated levels of 1-OH-MDZ glucuronide were observed in patients with renal impairment receiving MDZ, indicating altered metabolism and potential accumulation risks .
- Pharmacokinetic Modeling : A semi-physiologically based pharmacokinetic model indicated that inflammation could alter the pharmacokinetics of MDZ and its metabolites, including this compound .
- Nutritional Impact Study : Research showed that short-term fasting increased CYP3A4-mediated clearance but decreased UGT-mediated metabolism of MDZ, affecting levels of this compound in circulation .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN3O7/c25-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)26)28-9-12-8-27-17(29(12)16)10-35-24-21(32)19(30)20(31)22(36-24)23(33)34/h1-8,19-22,24,30-32H,9-10H2,(H,33,34)/t19-,20-,21+,22-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIUMXQTLQXWGL-QMDPOKHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)COC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301001880 | |
Record name | [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301001880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81256-81-7 | |
Record name | 1-Hydroxymethylmidazolam glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081256817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301001880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.